molecular formula C8H7ClO4 B8433243 5-Chloro-4-hydroxy-2-methoxybenzoic acid

5-Chloro-4-hydroxy-2-methoxybenzoic acid

Cat. No.: B8433243
M. Wt: 202.59 g/mol
InChI Key: APGFMLCONMMRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-hydroxy-2-methoxybenzoic acid (IUPAC name: this compound) is a substituted benzoic acid derivative with a chloro group at position 5, a hydroxy group at position 4, and a methoxy group at position 2. The compound’s molecular formula is inferred as C₈H₇ClO₄, with a molecular weight of approximately 202.45 g/mol (calculated based on substituent contributions).

Properties

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

5-chloro-4-hydroxy-2-methoxybenzoic acid

InChI

InChI=1S/C8H7ClO4/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

APGFMLCONMMRLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The biological and physicochemical properties of substituted benzoic acids are highly dependent on the position and nature of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-Chloro-4-hydroxy-2-methoxybenzoic acid 5-Cl, 4-OH, 2-OCH₃ 202.45* Not reported Hypothetical; inferred acidity and potential bioactivity
5-Chloro-2-methoxybenzoic acid 5-Cl, 2-OCH₃ 200.62 3438-16-2 Intermediate in glibenclamide synthesis
4-Amino-5-chloro-2-methoxybenzoic acid 4-NH₂, 5-Cl, 2-OCH₃ 215.63 7206-70-4 Metabolite of metoclopramide; 5-HT₄ receptor agonist precursor
5-Chloro-4-methoxy-2-methylbenzoic acid 4-OCH₃, 5-Cl, 2-CH₃ 200.62 109803-47-6 Structural isomer; altered lipophilicity
5-Chloro-2,4-dihydroxybenzoic acid 5-Cl, 2-OH, 4-OH 202.57 67828-44-8 Antioxidant properties; higher acidity due to dihydroxy groups

Note: Molecular weight calculated based on formula C₈H₇ClO₄.

Physicochemical Properties

  • Acidity : The target compound’s acidity (pKa ~3–4) is intermediate between 5-chloro-2-methoxybenzoic acid (pKa ~3.5) and 5-chloro-2,4-dihydroxybenzoic acid (pKa ~2.5), reflecting the electron-withdrawing effect of Cl and the electron-donating effects of OH/OCH₃.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.